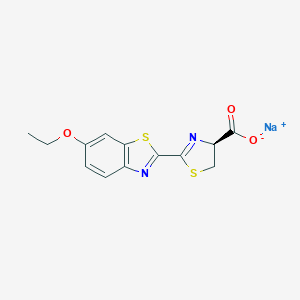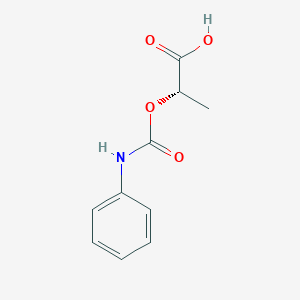
(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid
Descripción general
Descripción
“(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid” is a chemical compound that appears as a white to off-white crystalline powder . It is also known as “(S)-(-)-Carbamalactic acid” or "(S)-PACOPA" .
Molecular Structure Analysis
The molecular formula of “(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid” is C10H11NO4 . Its molecular weight is 209.20 . The SMILES string representation of its structure isCC@HNc1ccccc1)C(O)=O . Physical And Chemical Properties Analysis
“(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid” is a white to off-white crystalline powder . It has a molecular weight of 209.20 and a density of 1.2944 (rough estimate) . Its melting point is 145-150°C (dec.) .Aplicaciones Científicas De Investigación
Food and Feed Preservative
Propionic acid (PA), which is a carboxylic acid, is applied in a variety of processes, such as a food and feed preservative . It helps to prevent the growth of molds and some bacteria, thereby prolonging the shelf life of packaged foods.
Production of Polymers
PA is used as a chemical intermediate in the production of polymers . It can be used in the manufacture of plastics, coatings, and other polymer materials.
Pesticide Production
PA is also used in the production of pesticides . It can be used to synthesize various types of pesticides, including herbicides, insecticides, and fungicides.
Drug Manufacturing
PA is used in the production of drugs . It can be used to synthesize various pharmaceutical compounds.
Fermentation Processes
PA production by fermentation with the Propionibacterium genus is a promising option, due to the ability of this genus to consume a variety of renewable carbon sources with higher productivity than other native microorganisms .
Anaerobic Fermentation
Anaerobic fermentation for propionic acid production has been attracting lots of interests . This study examined the effects of varying the pH, FeCl3 dose, and operational hydraulic retention time (HRT) on the synthesis of propionic acid from fermentative wastewater containing high-strength starch in an anaerobic sequencing batch reactor .
Bio-Chemical Route to C3 Materials
Product yield from sugar was shown to be a key component of any successful propionic acid with a 0.6 g g −1 yield being immediately competitive . These findings prescribe and prioritize remaining parameters for subsequent research seeking to develop a cost-competitive bio-chemical route to C3 materials .
Propiedades
IUPAC Name |
(2S)-2-(phenylcarbamoyloxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(9(12)13)15-10(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIHYWQSOXTJFS-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352967 | |
| Record name | (S)-2-[(Phenylamino)carbonyloxy]propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid | |
CAS RN |
102936-05-0 | |
| Record name | (S)-2-[(Phenylamino)carbonyloxy]propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cucurbit[7]uril](/img/structure/B34203.png)

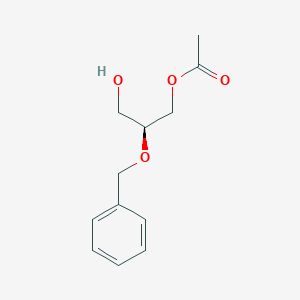
![8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B34209.png)
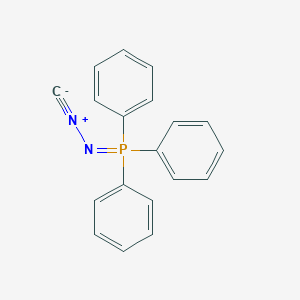
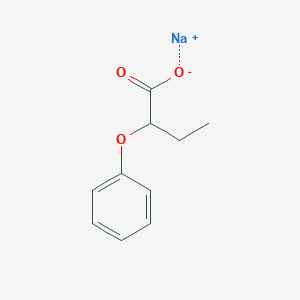
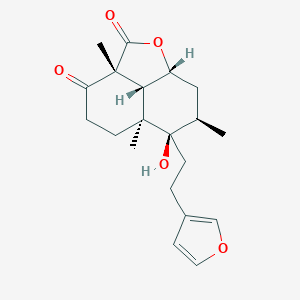

![(2R,4R,5S,16S)-15-[(2S,3S,4S,5R)-5-Ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B34217.png)
![4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B34219.png)
